Icapamespib

Description

Properties

IUPAC Name |

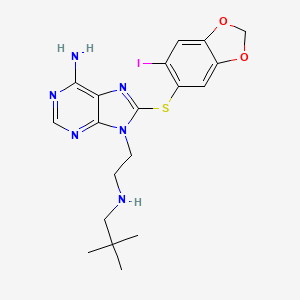

9-[2-(2,2-dimethylpropylamino)ethyl]-8-[(6-iodo-1,3-benzodioxol-5-yl)sulfanyl]purin-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23IN6O2S/c1-19(2,3)8-22-4-5-26-17-15(16(21)23-9-24-17)25-18(26)29-14-7-13-12(6-11(14)20)27-10-28-13/h6-7,9,22H,4-5,8,10H2,1-3H3,(H2,21,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYODNJZBUUEXPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CNCCN1C2=NC=NC(=C2N=C1SC3=C(C=C4C(=C3)OCO4)I)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23IN6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000999-96-1 | |

| Record name | Icapamespib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000999961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ICAPAMESPIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/447591A1PU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Icapamespib (PU-HZ151)

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Structure and Properties

Icapamespib, also known as PU-HZ151, is a synthetic, purine-based small molecule inhibitor of Heat Shock Protein 90 (HSP90). Its chemical structure is designed for high blood-brain barrier permeability, a critical feature for targeting central nervous system pathologies.

IUPAC Name: 9-{2-[(2,2-dimethylpropyl)amino]ethyl}-8-[(6-iodo-2H-1,3-benzodioxol-5-yl)sulfanyl]-9H-purin-6-amine[1]

Molecular Formula: C₁₉H₂₃IN₆O₂S[1]

SMILES: NC1=C2N=C(SC3=C(I)C=C(OCO4)C4=C3)N(CCNCC(C)(C)C)C2=NC=N1[1]

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value | Reference |

| Molecular Weight | 526.40 g/mol | [1] |

| CAS Number | 1000999-96-1 | [1] |

| LogD | 2.37 | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO |

Mechanism of Action: Selective Epichaperome Inhibition

This compound functions as a highly selective inhibitor of the "epichaperome," a disease-specific, high-molecular-weight complex of chaperones and co-chaperones nucleated by HSP90.[2] In pathological states such as cancer and neurodegenerative diseases, the chaperome can become rewired into these stable epichaperome assemblies. These structures aberrantly regulate protein-protein interaction networks, promoting cell survival in cancer and contributing to protein aggregation in neurodegeneration.

This compound non-covalently binds to the ATP-binding pocket of HSP90 specifically when it is part of the epichaperome complex.[2] This binding is highly selective for the conformationally altered HSP90 within the epichaperome, leaving the function of HSP90 in normal, healthy cells largely unaffected.[2] The binding of this compound to the epichaperome leads to its disassembly, thereby restoring normal protein-protein interaction networks. This can result in the degradation of oncogenic client proteins and a reduction in neurotoxic protein aggregation.[2]

The following diagram illustrates the mechanism of action of this compound.

Quantitative Data

The following tables summarize key quantitative data for this compound from preclinical and clinical studies.

Table 1: In Vitro Activity

| Parameter | Value | Cell Line/System | Reference |

| EC₅₀ (Epichaperome Binding) | 5 nM | MDA-MB-468 cell homogenates | [3] |

Table 2: In Vivo Efficacy (Glioblastoma Xenograft Model)

| Animal Model | Dosage and Administration | Outcome | Reference |

| U87MG Glioblastoma Xenograft Mice | 10 mg/kg, intravenous injection, twice weekly for 3 weeks | 65% reduction in tumor volume |

Table 3: Phase 1 Clinical Trial Pharmacokinetics (Healthy Adults)

| Dose Group | Tmax (Median) | Key Observation | Reference |

| Single Ascending Dose (SAD) | 1.00 - 2.00 h | Dose-proportional mean exposure (AUC) over the 10 to 30 mg range. | [2] |

| Multiple Ascending Dose (MAD) | 1.00 - 2.00 h | Generally well-tolerated with multiple doses up to 30 mg for 7 days. | [2] |

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.

Fluorescence Polarization (FP) Assay for Epichaperome Binding

This assay is used to determine the binding affinity of this compound to the epichaperome.

Protocol:

-

Reagents and Preparation:

-

Assay Buffer: 20 mM HEPES (pH 7.3), 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.01% NP-40, and 2 mM DTT.

-

Fluorescent Probe: A FITC-labeled HSP90 inhibitor is used as the probe.

-

Cell Lysate: MDA-MB-468 cells are lysed in the assay buffer to obtain a homogenate containing epichaperomes.

-

This compound: Serial dilutions are prepared in the assay buffer.

-

-

Assay Procedure:

-

In a 96-well black plate, the cell lysate is incubated with the fluorescent probe to allow for binding to the epichaperome.

-

Serial dilutions of this compound are added to the wells.

-

The plate is incubated at 4°C for 2 hours to reach equilibrium.

-

Fluorescence polarization is measured using a plate reader.

-

-

Data Analysis:

-

The decrease in fluorescence polarization with increasing concentrations of this compound indicates displacement of the fluorescent probe.

-

The EC₅₀ value is calculated by fitting the data to a sigmoidal dose-response curve.

-

The following diagram outlines the workflow for the fluorescence polarization assay.

References

Epichaperome Inhibition by Icapamespib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Epichaperome as a Therapeutic Target

In the complex cellular landscape, protein homeostasis, or proteostasis, is paramount. Molecular chaperones, such as Heat Shock Protein 90 (HSP90), are central to maintaining this balance by assisting in the proper folding, stability, and function of a vast array of client proteins. However, under conditions of cellular stress, as seen in malignant transformation and neurodegeneration, these chaperones can be "rewired" into stable, high-molecular-weight complexes known as the epichaperome .[1]

The epichaperome is a network of physically and functionally integrated chaperones, co-chaperones, and other scaffolding proteins.[1] Unlike the dynamic, transient interactions of the normal chaperome, the epichaperome acts as a pathological scaffolding platform.[2] This rewiring of protein-protein interactions (PPIs) helps to stabilize oncoproteins, sustain aberrant signaling pathways, and ultimately promote cell survival and therapy resistance in cancer, as well as contribute to the aggregation of neurotoxic proteins in neurodegenerative diseases.[3][4][5] The formation and abundance of the epichaperome, rather than the levels of individual chaperones, are indicative of a cell's reliance on this network for survival, making it a highly attractive and specific therapeutic target.[1]

Icapamespib (PU-HZ151) is a selective, orally active, and blood-brain barrier-penetrant small molecule inhibitor designed to specifically target and disrupt the epichaperome.[3] By binding to a disease-specific conformation of HSP90 within these complexes, this compound triggers their disassembly, leading to the degradation of associated oncoproteins and the restoration of normal cellular processes, while leaving the canonical HSP90 folding machinery in healthy cells largely unaffected.[2][3][6]

Mechanism of Action of this compound

This compound operates through a distinct mechanism that differentiates it from traditional HSP90 inhibitors. Its therapeutic efficacy stems from its selectivity for HSP90 when assembled into the epichaperome complex.

-

Selective Binding: this compound is a purine scaffold inhibitor that non-covalently binds to the ATP-binding pocket of HSP90.[3][7] Crucially, it exhibits a high affinity for the pathologically altered conformation of HSP90 found within the epichaperome, while having a lower affinity for HSP90 in its normal, physiological state.[8] This selectivity ensures that the drug primarily acts on diseased cells.

-

Epichaperome Disassembly: Upon binding, this compound becomes kinetically trapped within the complex. This binding event induces the disassembly of the epichaperome into its individual components.[2][3][9] This is a key distinction from canonical HSP90 inhibitors, which primarily aim to block the chaperone's folding activity. The primary action of this compound is the disruption of the pathological scaffold.[6]

-

Restoration of Normal PPI Networks: By dismantling the epichaperome, this compound breaks up the aberrant protein-protein interaction networks that sustain the diseased state.[3][5] This leads to the destabilization and subsequent degradation of HSP90 client proteins that are reliant on the epichaperome for their function and stability.

-

Prolonged Target Engagement: this compound and similar epichaperome agents exhibit a long residence time at their target site, maintaining binding for days despite rapid clearance from plasma.[2][9] This prolonged target engagement is thought to be dictated by the kinetics of epichaperome disassembly rather than simple drug-target unbinding kinetics, contributing to its sustained pharmacodynamic effects.[2][9]

Caption: Mechanism of this compound-mediated epichaperome disruption.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound from various preclinical and clinical studies.

Table 1: In Vitro Efficacy and Binding Affinity

| Parameter | Value | Cell Line / System | Comments | Source |

| EC50 | 5 nM | MDA-MB-468 cell homogenates | Measures binding affinity for epichaperomes. Higher affinity than PU-H71 (EC50 of 11 nM). | [3][10] |

| Cell Viability | Significant reduction | MDA-MB-468 cells | Observed at concentrations of 0.1-1 µM over 24 hours. | [3] |

| logD | 2.37 | N/A | A measure of lipophilicity, indicating good potential for BBB crossing compared to PU-H71 (logD 1.21). | [10] |

Table 2: In Vivo Efficacy (Glioblastoma Xenograft Model)

| Parameter | Value | Animal Model | Dosing Regimen | Source |

| Tumor Growth Inhibition | 65% reduction in volume | Nude mice with U87MG glioblastoma xenografts | 10 mg/kg, intravenous injection, twice a week for 3 weeks. | [3] |

| Toxicity | No significant body weight loss or organ toxicity observed. | Nude mice with U87MG glioblastoma xenografts | 10 mg/kg, intravenous injection, twice a week for 3 weeks. | [3] |

| Biomarker Modulation | Decreased levels of HSP90 client proteins (EGFR, AKT) and increased HSP70 expression. | Nude mice with U87MG glioblastoma xenografts | 10 mg/kg, intravenous injection, twice a week for 3 weeks. | [3] |

Table 3: Phase 1 Clinical Trial Pharmacokinetics in Healthy Adults

| Parameter | Dose Group | Value | Population | Source |

| Safety & Tolerability | Single doses up to 30 mg; Multiple doses up to 30 mg for 7 days | Generally safe and well tolerated. | Healthy non-elderly and elderly subjects. | [7][11] |

| Most Common AE | All dose groups | Mild headache. | Healthy non-elderly and elderly subjects. | [7][11] |

| Time to Max. Plasma Conc. (Tmax) | All dose groups | 1.00 to 2.00 hours. | Healthy non-elderly and elderly subjects. | [7][11] |

| Exposure (AUC) | Dose-dependent | Dose-proportional over the range tested. | Healthy non-elderly and elderly subjects. | [7][11] |

| Exposure in Elderly | 20 mg and 30 mg | ~50% higher compared to non-elderly subjects. | Healthy elderly subjects. | [7][8] |

Affected Signaling Pathways

The disruption of the epichaperome by this compound has significant downstream consequences on key cellular signaling pathways that are often hijacked by cancer cells for survival and proliferation. By destabilizing the epichaperome scaffold, this compound leads to the degradation of multiple HSP90 client proteins, effectively shutting down these pro-survival signals.

Key pathways affected include:

-

RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is crucial for cell proliferation and survival. This compound treatment leads to a decrease in the phosphorylation levels of ERK (p-ERK), indicating a shutdown of this pathway.[3][12]

-

PI3K/AKT/mTOR Pathway: This is another critical survival pathway that regulates cell growth, metabolism, and proliferation. This compound causes the degradation of key components like AKT, leading to pathway inactivation.[3][12][13]

-

Apoptosis Pathway: By downregulating pro-survival signals, this compound promotes programmed cell death (apoptosis). A key indicator of this is the increase in cleaved Poly (ADP-ribose) polymerase (c-PARP).[3][12]

Caption: Key signaling pathways modulated by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Protocol 1: Co-Immunoprecipitation (Co-IP) for Epichaperome Analysis

This protocol is used to isolate HSP90-containing complexes to identify interacting proteins and confirm the presence of the epichaperome.

1. Cell Lysis and Protein Extraction: a. Culture cells (e.g., MDA-MB-468) to 80-90% confluency. b. Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).[14] c. Lyse cells in a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with a protease inhibitor cocktail.[14] Use gentle lysis conditions to preserve protein complexes.[15] d. Incubate the lysate on ice for 30 minutes with gentle agitation.[16] e. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (total cell lysate) to a pre-chilled tube. Determine protein concentration using a BCA assay.

2. Pre-Clearing the Lysate (Optional but Recommended): a. To a defined amount of protein lysate (e.g., 500-1000 µg), add Protein A/G agarose or magnetic beads.[15] b. Incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.[15] c. Pellet the beads by centrifugation and transfer the supernatant to a new tube.

3. Immunoprecipitation: a. Add a primary antibody specific for a core epichaperome component (e.g., anti-HSP90) to the pre-cleared lysate.[17] b. Incubate for 2-4 hours or overnight at 4°C on a rotator to allow antibody-antigen complexes to form.[18] c. Add fresh Protein A/G beads to the lysate and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complexes.[19]

4. Washing: a. Pellet the beads by centrifugation and discard the supernatant. b. Wash the beads 3-5 times with ice-cold Co-IP lysis buffer to remove non-specifically bound proteins.[16]

5. Elution and Analysis: a. Elute the bound protein complexes from the beads by adding 1x Laemmli sample buffer and boiling at 95°C for 5 minutes.[14][15] b. Pellet the beads and collect the supernatant. c. Analyze the eluted proteins by SDS-PAGE and Western Blotting using antibodies against suspected epichaperome components (e.g., HSC70, CDC37, AKT).

Protocol 2: Western Blotting for Biomarker Modulation

This protocol is used to quantify changes in protein expression and phosphorylation status following this compound treatment.

1. Sample Preparation: a. Treat cells with varying concentrations of this compound (e.g., 0.1-1 µM) or vehicle control for a specified time (e.g., 24 hours). b. Harvest cells and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[20] c. Quantify protein concentration of the lysates.

2. SDS-PAGE and Protein Transfer: a. Load equal amounts of protein (e.g., 20-40 µg) per lane of an SDS-polyacrylamide gel.[21] b. Perform electrophoresis to separate proteins by size. c. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[20][21]

3. Immunoblotting: a. Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST) to prevent non-specific antibody binding.[20][21] b. Incubate the membrane with a primary antibody (e.g., anti-p-ERK, anti-AKT, anti-cleaved PARP, anti-HSP90, anti-GAPDH) overnight at 4°C.[20] c. Wash the membrane three times with TBST for 10 minutes each.[21] d. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20][21] e. Wash the membrane again three times with TBST.

4. Detection: a. Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.[20] b. Capture the signal using a CCD camera-based imager or X-ray film. c. Quantify band intensity using image analysis software, normalizing to a loading control like GAPDH.

Protocol 3: Cell Viability Assay (e.g., MTT or ATP-based)

This protocol measures the effect of this compound on cell survival and proliferation.

1. Cell Seeding: a. Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

2. Drug Treatment: a. Prepare serial dilutions of this compound in culture medium. b. Remove the old medium from the wells and add the medium containing different concentrations of this compound or vehicle control.

3. Incubation: a. Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

4. Viability Measurement (Example using an ATP-based assay like CellTiter-Glo®): a. Equilibrate the plate and the assay reagent to room temperature. b. Add the reagent to each well according to the manufacturer's instructions. c. Mix contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure luminescence using a plate reader.

5. Data Analysis: a. Calculate cell viability as a percentage relative to the vehicle-treated control cells. b. Plot the results to determine the IC50 (the concentration of drug that inhibits 50% of cell growth).

Caption: General workflow for preclinical evaluation of this compound.

References

- 1. The epichaperome is an integrated chaperome network that facilitates tumour survival - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unraveling the Mechanism of Epichaperome Modulation by Zelavespib: Biochemical Insights on Target Occupancy and Extended Residence Time at the Site of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Epichaperomes: redefining chaperone biology and therapeutic strategies in complex diseases - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 6. Epichaperomes: redefining chaperone biology and therapeutic strategies in complex diseases - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D5CB00010F [pubs.rsc.org]

- 7. Safety, Tolerability and Pharmacokinetics of this compound, a Selective Epichaperome Inhibitor, in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. communities.springernature.com [communities.springernature.com]

- 10. medkoo.com [medkoo.com]

- 11. Safety, Tolerability and Pharmacokinetics of this compound, a Selective Epichaperome Inhibitor, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Epichaperomes: redefining chaperone biology and therapeutic strategies in complex diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. bitesizebio.com [bitesizebio.com]

- 16. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

- 17. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubcompare.ai [pubcompare.ai]

- 19. assaygenie.com [assaygenie.com]

- 20. bio-rad.com [bio-rad.com]

- 21. Western Blot protocol specific for HSP90A antibody (NBP1-77685) WB: Novus Biologicals [novusbio.com]

Icapamespib: A Targeted Approach to Neurodegenerative Disease Through Epichaperome Inhibition

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Role of Icapamespib in Proteostasis Regulation

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's are characterized by the progressive accumulation of misfolded and aggregated proteins, leading to neuronal dysfunction and cell death.[1][2][3] A key cellular machinery involved in maintaining protein homeostasis, or proteostasis, is the chaperome, a network of molecular chaperones and co-chaperones.[1] In chronically stressed cells, such as those in neurodegenerative states, this machinery can be reconfigured into stable, high-molecular-weight complexes known as "epichaperomes."[1][4][5][6] These epichaperomes are implicated in scaffolding and stabilizing the aberrant protein-protein interaction networks that drive disease pathology.[4][6]

This compound (also known as PU-HZ151 or PU-AD) is a selective, orally active, and blood-brain barrier permeable small molecule inhibitor of Heat Shock Protein 90 (HSP90) that specifically targets these epichaperomes.[1][7] Unlike broad HSP90 inhibitors, this compound exhibits high selectivity for the conformationally altered ATP-binding site of HSP90 within the epichaperome complex, leaving the function of HSP90 in healthy cells largely unaffected.[1] By binding to and inducing the disassembly of epichaperomes, this compound aims to restore the normal protein-protein interaction network, leading to the degradation of neurotoxic protein aggregates.[5][7]

Mechanism of Action: Targeting the Epichaperome

Under conditions of chronic cellular stress, as seen in neurodegenerative diseases, chaperomes undergo a structural and functional shift to form epichaperomes.[1] These complexes sequester key proteins and disrupt normal cellular processes. This compound intervenes by binding to the HSP90 component of the epichaperome, leading to its disassembly. This releases the chaperones and client proteins, allowing for the degradation of misfolded proteins via the ubiquitin-proteasome pathway and the restoration of cellular function.[1][8]

This compound in Preclinical Neurodegenerative Disease Models

Alzheimer's Disease (AD)

The pathological hallmarks of Alzheimer's disease include the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein.[9][10][11] this compound has shown promise in preclinical models of AD by targeting the underlying protein misfolding and aggregation.[5] By inhibiting epichaperomes, this compound can promote the clearance of toxic tau species.[5] This is significant as the accumulation of tau aggregates is strongly correlated with cognitive decline.[12]

Parkinson's Disease (PD)

Parkinson's disease is characterized by the aggregation of α-synuclein into Lewy bodies.[13] The phosphorylation of α-synuclein at serine 129 (pS129) is a key pathological feature.[13][14] In a mouse model of Parkinson's disease, an oral daily dose of 6 mg/kg of this compound was effective in reducing several Parkinson's-like symptoms.[1] This suggests that this compound's mechanism of promoting the clearance of misfolded proteins extends to α-synuclein.

Amyotrophic Lateral Sclerosis (ALS)

In transgenic mouse models of ALS, inhibition of epichaperomes by this compound led to the clearance of TAR DNA-binding protein 43 (TDP-43) or superoxide dismutase 1 (SOD1) aggregates and alleviated ALS-like symptoms.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound from various studies.

Table 1: In Vitro Activity of this compound

| Assay Type | Cell Line/System | Target | EC50 | Reference |

| Fluorescence Polarization | MDA-MB-468 cell homogenates | Epichaperomes | 5 nM | [7][15] |

| Cell Viability | MDA-MB-468 | - | 0.1-1 µM (at 24h) | [7] |

Table 2: In Vivo Efficacy of this compound

| Disease Model | Animal Model | Dose and Administration | Key Findings | Reference |

| Glioblastoma | U87MG nude mouse | 10 mg/kg, IV, twice a week for 3 weeks | 65% reduction in tumor volume | [7] |

| Parkinson's Disease | Mouse model | 6 mg/kg, oral, daily | Decrease in several Parkinson's symptoms | [1] |

| ALS | Transgenic mouse models | Not specified | Clearance of TDP-43 or SOD1, relief of ALS-like symptoms | [1] |

Table 3: Pharmacokinetic Parameters of this compound in Humans (Phase 1 Study)

| Parameter | Value | Population | Reference |

| Tmax (median) | 1.00 - 2.00 h | Healthy non-elderly and elderly adults | [1][2] |

| Accumulation (Rac) | ~1 (no accumulation) | Healthy elderly adults (multiple doses) | [1] |

| Blood-Brain Barrier | ~70% of plasma concentration found in brain tissue | Mice (10 mg/kg oral) | [1] |

Experimental Protocols

In Vitro Assays

This assay is used to determine the binding affinity of this compound to epichaperomes.

-

Preparation of Cell Homogenates: MDA-MB-468 cells are harvested and homogenized in a suitable buffer to release cellular contents, including epichaperomes.

-

Fluorescent Probe: A fluorescently labeled HSP90 inhibitor (e.g., a Bodipy-labeled geldanamycin analog) is used as a probe.

-

Competitive Binding: The cell homogenate is incubated with the fluorescent probe and varying concentrations of this compound.

-

Measurement: The fluorescence polarization is measured. In the absence of this compound, the probe binds to the large epichaperome complex, resulting in high polarization. As this compound displaces the probe, the polarization decreases.

-

Data Analysis: The EC50 value is calculated by plotting the change in polarization against the concentration of this compound.

This method is used to assess the downstream effects of this compound on HSP90 client proteins.

-

Cell Treatment: Cells (e.g., 293T cells) are treated with this compound (e.g., 5 µM) or a vehicle control for a specified time (e.g., 24 hours).

-

Protein Extraction: Cells are lysed, and total protein is extracted.

-

SDS-PAGE and Transfer: Protein samples are separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a membrane (e.g., PVDF).

-

Immunoblotting: The membrane is incubated with primary antibodies against HSP90 client proteins (e.g., Raf-1, Akt, pAkt) and a loading control (e.g., α-tubulin).

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate. A decrease in the levels of client proteins indicates HSP90 inhibition.[16]

This technique is used to determine if this compound disrupts the interaction between HSP90 and its co-chaperones or client proteins.

-

Cell Treatment and Lysis: Cells are treated with this compound and lysed as described for Western blotting.

-

Immunoprecipitation: The cell lysate is incubated with an antibody against one of the proteins of interest (e.g., p23) that is coupled to beads (e.g., Protein A/G agarose).

-

Washing and Elution: The beads are washed to remove non-specifically bound proteins, and the protein complexes are then eluted.

-

Western Blot Analysis: The eluted proteins are analyzed by Western blotting using antibodies against the other protein in the complex (e.g., HSP90α and HSP90β) to see if the interaction has been disrupted.[16]

In Vivo Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a preclinical animal model of a neurodegenerative disease.

References

- 1. Safety, Tolerability and Pharmacokinetics of this compound, a Selective Epichaperome Inhibitor, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Safety, Tolerability and Pharmacokinetics of this compound, a Selective Epichaperome Inhibitor, in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Heat shock protein 90 in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unraveling the Mechanism of Epichaperome Modulation by Zelavespib: Biochemical Insights on Target Occupancy and Extended Residence Time at the Site of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. drugtargetreview.com [drugtargetreview.com]

- 6. mskcc.org [mskcc.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 9. researchoutput.csu.edu.au [researchoutput.csu.edu.au]

- 10. Preclinical Models for Alzheimer’s Disease: Past, Present, and Future Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The aggregation propensity of Tau and amyloid-β in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. IC100 blocks inflammasome activation induced by α-synuclein aggregates and ASC specks - PMC [pmc.ncbi.nlm.nih.gov]

- 14. embopress.org [embopress.org]

- 15. medkoo.com [medkoo.com]

- 16. Discovery and validation of small-molecule heat-shock protein 90 inhibitors through multimodality molecular imaging in living subjects - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of Icapamespib (PU-H71) in Glioblastoma: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Icapamespib (formerly known as PU-H71) is a potent, second-generation, purine-scaffold inhibitor of Heat Shock Protein 90 (HSP90) that has demonstrated significant preclinical activity in glioblastoma (GBM). By targeting the epichaperome, a cancer-specific complex involving HSP90, this compound disrupts the stability of numerous oncoproteins crucial for GBM cell survival, proliferation, and resistance to therapy. This technical guide provides a comprehensive overview of the preclinical data for this compound in glioblastoma, including its effects on cell viability, apoptosis, and key signaling pathways. Detailed experimental protocols and visual representations of the underlying mechanisms are provided to support further research and development efforts in this area.

Introduction to this compound and its Mechanism of Action in Glioblastoma

Glioblastoma is the most aggressive primary brain tumor in adults, characterized by rapid growth, diffuse infiltration, and profound resistance to conventional therapies. A key driver of this malignancy is the dysregulation of multiple signaling pathways that promote cell survival and proliferation. Heat Shock Protein 90 (HSP90) is a molecular chaperone that plays a critical role in the conformational maturation and stability of a wide array of client proteins, many of which are oncoproteins implicated in glioblastoma pathogenesis, including EGFR, AKT, and MAPK.[1][2][3]

This compound is a selective inhibitor of the HSP90 epichaperome, a multichaperone complex that is preferentially assembled in cancer cells.[4] Its ability to cross the blood-brain barrier makes it a promising candidate for the treatment of central nervous system malignancies like glioblastoma.[4] By binding to the ATP pocket of HSP90 within the epichaperome, this compound disrupts its chaperone function, leading to the proteasomal degradation of client proteins. This multi-targeted approach offers a potential strategy to overcome the signaling redundancy that contributes to therapeutic resistance in glioblastoma.

Quantitative Preclinical Data

In Vitro Efficacy: Glioblastoma Cell Viability

This compound has demonstrated potent cytotoxic effects across a panel of patient-derived glioblastoma stem-like cells (GSCs) and established glioblastoma cell lines. The half-maximal inhibitory concentration (IC50) values after 72 hours of treatment are summarized in the table below. Notably, glioma cells exhibited significantly higher sensitivity to this compound compared to normal human astrocytes (NHAs).[2]

| Cell Line | Type | IC50 (µM) after 72h |

| GSC11 | Glioblastoma Stem-like Cell | ~0.2 |

| GSC23 | Glioblastoma Stem-like Cell | ~0.5 |

| GSC20 | Glioblastoma Stem-like Cell | ~0.1 |

| GSC262 | Glioblastoma Stem-like Cell | ~0.4 |

| GSC811 | Glioblastoma Stem-like Cell | ~1.5 |

| GSC272 | Glioblastoma Stem-like Cell | ~1.0 |

| LN229 | Adherent Glioblastoma | ~0.3 |

| T98G | Adherent Glioblastoma | ~1.2 |

| U251-HF | Adherent Glioblastoma | ~0.5 |

| NHA | Normal Human Astrocytes | 3.0 |

Induction of Apoptosis in Glioblastoma Cells

Treatment with this compound leads to a dose- and time-dependent increase in programmed cell death (apoptosis) in glioblastoma cells. The following table summarizes the percentage of apoptotic and necrotic cells in U251-HF and GSC811 cell lines after treatment with this compound, as determined by Annexin V and Propidium Iodide staining.

| Cell Line | Treatment | Duration | Apoptotic Cells (%) | Necrotic Cells (%) |

| U251-HF | Vehicle | 48h | ~5 | ~2 |

| 0.25 µM PU-H71 | 48h | ~15 | ~5 | |

| 1.0 µM PU-H71 | 48h | ~30 | ~10 | |

| Vehicle | 72h | ~6 | ~3 | |

| 0.25 µM PU-H71 | 72h | ~25 | ~8 | |

| 1.0 µM PU-H71 | 72h | ~45 | ~15 | |

| GSC811 | Vehicle | 48h | ~4 | ~1 |

| 0.25 µM PU-H71 | 48h | ~10 | ~3 | |

| 1.0 µM PU-H71 | 48h | ~20 | ~7 | |

| Vehicle | 72h | ~5 | ~2 | |

| 0.25 µM PU-H71 | 72h | ~18 | ~6 | |

| 1.0 µM PU-H71 | 72h | ~35 | ~12 |

In Vivo Efficacy: Xenograft Tumor Growth Inhibition

In a human glioblastoma U87MG orthotopic xenograft mouse model, intravenous administration of this compound (10 mg/kg, twice weekly for 3 weeks) resulted in a significant reduction in tumor volume.[4]

| Animal Model | Treatment Group | Tumor Volume Reduction (%) |

| U87MG Orthotopic Xenograft | This compound (10 mg/kg) | 65% |

Signaling Pathway Modulation

This compound's anti-cancer effects in glioblastoma are mediated through the downregulation of key pro-survival signaling pathways. Western blot analyses have shown that this compound treatment leads to a dose- and time-dependent decrease in the expression of HSP90 client proteins, including EGFR and key components of the PI3K/AKT/mTOR and MAPK pathways.[1][2][3] This is accompanied by an increase in the expression of HSP70, a biomarker of HSP90 inhibition, and cleaved PARP, a marker of apoptosis.[2]

Caption: Mechanism of action of this compound in glioblastoma cells.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol outlines the determination of glioblastoma cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Seed glioblastoma cells (e.g., U251-HF, GSCs) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of the corresponding drug dilution. Include vehicle-only wells as a control. Incubate for the desired time points (e.g., 24, 48, 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the drug concentration to determine the IC50 value.

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol describes the quantification of apoptotic and necrotic cells using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

-

Cell Treatment: Seed glioblastoma cells in 6-well plates and treat with this compound at various concentrations for the desired time points.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.

Caption: Workflow for the Annexin V/PI apoptosis assay.

Western Blotting for Signaling Pathway Analysis

This protocol details the procedure for analyzing the expression of proteins in the EGFR/PI3K/AKT/mTOR pathway.

-

Protein Extraction: Treat glioblastoma cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against EGFR, p-AKT, AKT, p-MAPK, MAPK, p-S6, S6, cleaved PARP, HSP70, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize to the loading control.

Orthotopic Glioblastoma Xenograft Model

This protocol describes the establishment of an orthotopic glioblastoma xenograft model in immunocompromised mice.

-

Cell Preparation: Harvest and resuspend human glioblastoma cells (e.g., U87MG) in sterile, serum-free medium or PBS.

-

Animal Anesthesia and Stereotactic Injection: Anesthetize immunocompromised mice (e.g., nude mice) and secure them in a stereotactic frame. Create a burr hole in the skull and inject the glioblastoma cells into the desired brain region (e.g., striatum).

-

Tumor Growth Monitoring: Monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging (for luciferase-expressing cells) or magnetic resonance imaging (MRI).

-

Drug Administration: Once tumors are established, randomize the mice into treatment and control groups. Administer this compound (e.g., via intravenous injection) according to the desired dosing schedule.

-

Efficacy Evaluation: Monitor tumor volume and the overall health and survival of the mice. At the end of the study, sacrifice the animals and collect the brains for histological and immunohistochemical analysis.

Conclusion

The preclinical data for this compound in glioblastoma models demonstrate its potent anti-tumor activity, both in vitro and in vivo. By targeting the HSP90 epichaperome, this compound effectively downregulates multiple oncogenic signaling pathways that are critical for glioblastoma cell survival and proliferation. These findings provide a strong rationale for the continued clinical investigation of this compound as a novel therapeutic agent for the treatment of glioblastoma. The detailed protocols and mechanistic insights presented in this whitepaper are intended to facilitate further research into the therapeutic potential of HSP90 inhibition in this challenging disease.

References

- 1. Orthotopic Patient-Derived Glioblastoma Xenografts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Video: Stereotactic Adoptive Transfer of Cytotoxic Immune Cells in Murine Models of Orthotopic Human Glioblastoma Multiforme Xenografts [jove.com]

- 3. pubcompare.ai [pubcompare.ai]

- 4. medchemexpress.com [medchemexpress.com]

Icapamespib and the Blood-Brain Barrier: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Icapamespib (formerly PU-AD or PU-HZ151) is a novel, orally active, and blood-brain barrier (BBB) permeable small molecule inhibitor of the epichaperome. The epichaperome is a pathologically assembled multi-protein complex, nucleated by chaperones such as Heat Shock Protein 90 (HSP90), that forms under conditions of chronic cellular stress and is implicated in the progression of neurodegenerative diseases and cancer. By selectively targeting and inducing the disassembly of the epichaperome, this compound promotes the degradation of misfolded and aggregation-prone proteins, such as hyperphosphorylated tau, offering a promising therapeutic strategy for central nervous system (CNS) disorders. This technical guide provides a comprehensive overview of this compound's mechanism of action, its permeability across the blood-brain barrier, and the experimental methodologies used to characterize these properties.

Mechanism of Action: Epichaperome Disassembly

Under cellular stress, chaperones, co-chaperones, and regulatory proteins can assemble into stable, high-molecular-weight complexes termed epichaperomes.[1] These structures act as pathological scaffolds, preventing the degradation of misfolded client proteins and aberrantly remodeling protein-protein interaction networks, thereby contributing to disease pathology.[1][2]

This compound is designed to selectively bind to a conformationally altered ATP-binding site of HSP90 that is present when it is part of the epichaperome.[1] This binding is highly selective for diseased cells, leaving the function of HSP90 in normal cells largely unaffected.[1] The interaction of this compound with the epichaperome leads to its disassembly, releasing the client proteins which are then targeted for degradation through cellular protein quality control mechanisms.[3][4] This mechanism of action is distinct from general HSP90 inhibitors, offering a more targeted therapeutic approach.[4]

Signaling Pathway of this compound

Caption: this compound's mechanism of action.

Blood-Brain Barrier Permeability

A critical attribute of any CNS-targeted therapeutic is its ability to cross the blood-brain barrier. This compound has demonstrated permeability in both preclinical and clinical settings.

Quantitative Data

The following tables summarize the key quantitative findings related to the blood-brain barrier permeability of this compound.

Table 1: Preclinical Blood-Brain Barrier Permeability in Mice

| Species | Administration Route | Dose | Brain/Plasma Concentration Ratio | Analytical Method | Reference |

| Mouse | Oral | 10 mg/kg | ~70% | LC-MS/MS | [1] |

Table 2: Clinical Blood-Brain Barrier Permeability in Healthy Adults (Phase 1 Study)

| Population | Dose | Matrix | Concentration Range | Analytical Method | Reference |

| Healthy Adults | 20 mg and 30 mg (multiple doses) | Cerebrospinal Fluid (CSF) | Detectable concentrations | LC-MS/MS | [1] |

| Healthy Adults | N/A | Plasma | 5.00 - 5000 ng/mL (validated range) | LC-MS/MS | [1] |

| Healthy Adults | N/A | Cerebrospinal Fluid (CSF) | 0.020 - 20 ng/mL (validated range) | LC-MS/MS | [1] |

Experimental Protocols

Preclinical Assessment of Blood-Brain Barrier Permeability in Mice

While a detailed, step-by-step published protocol for this compound is not available, a generalizable methodology for assessing the BBB permeability of a small molecule like this compound in mice is outlined below.

Objective: To determine the brain-to-plasma concentration ratio of this compound following oral administration in mice.

Materials:

-

This compound

-

Vehicle for oral administration (e.g., saline, carboxymethylcellulose)

-

Male C57BL/6 mice (or other appropriate strain)

-

Oral gavage needles

-

Blood collection supplies (e.g., EDTA-coated tubes)

-

Brain harvesting tools

-

Homogenizer

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

Workflow:

Caption: Preclinical BBB permeability assessment workflow.

Procedure:

-

Dosing: Administer this compound (10 mg/kg) orally to a cohort of mice.[1]

-

Sample Collection: At predetermined time points post-administration, collect blood via cardiac puncture into EDTA-coated tubes. Immediately following blood collection, perfuse the mice with saline to remove blood from the brain vasculature and then harvest the brains.

-

Sample Processing:

-

Plasma: Centrifuge the blood samples to separate the plasma.

-

Brain: Weigh the brain tissue and homogenize it in a suitable buffer.

-

-

Drug Extraction: Precipitate proteins from plasma and brain homogenate samples (e.g., with acetonitrile), and collect the supernatant containing the drug.

-

LC-MS/MS Analysis: Quantify the concentration of this compound in the plasma and brain homogenate extracts using a validated LC-MS/MS method.

-

Data Analysis: Calculate the brain-to-plasma concentration ratio at each time point.

Clinical Assessment of Blood-Brain Barrier Permeability in Humans (Phase 1 Study)

The following protocol is based on the published Phase 1 clinical trial of this compound.[1]

Objective: To assess the safety, tolerability, and pharmacokinetics of this compound in healthy adults, including its penetration into the cerebrospinal fluid.

Study Design: A Phase 1, placebo-controlled, single and multiple ascending dose study.

Participants: Healthy non-elderly and elderly subjects.

Methodology:

-

Dosing: Oral administration of single ascending doses (10, 20, and 30 mg) and multiple ascending doses (20 and 30 mg once daily for 7 days) of this compound or placebo.

-

Blood Sampling:

-

Single Ascending Dose (SAD): Pre-dose and at multiple time points up to 48 hours post-dose.

-

Multiple Ascending Dose (MAD): Pre-dose and at multiple time points on Day 1 and Day 7, and pre-dose on Days 2-6.

-

-

Cerebrospinal Fluid (CSF) Sampling: In the MAD cohort, CSF was collected on Day 7 between 2.5 and 4 hours post-dose via lumbar puncture.

-

Analytical Method:

-

Plasma and CSF concentrations of this compound were determined using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.

-

The validated range for plasma was 5.00 – 5000 ng/mL.

-

The validated range for CSF was 0.020 – 20 ng/mL.

-

Conclusion

This compound is a promising CNS-targeted therapeutic that effectively crosses the blood-brain barrier. Preclinical and clinical data confirm its presence in the brain and cerebrospinal fluid at potentially therapeutic concentrations. Its unique mechanism of selectively targeting and disrupting the pathological epichaperome offers a novel approach for the treatment of neurodegenerative diseases and CNS malignancies. Further clinical investigation is warranted to fully elucidate its therapeutic potential.

References

- 1. Safety, Tolerability and Pharmacokinetics of this compound, a Selective Epichaperome Inhibitor, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphorylation-Driven Epichaperome Assembly: A Critical Regulator of Cellular Adaptability and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. communities.springernature.com [communities.springernature.com]

- 4. Epichaperomes: redefining chaperone biology and therapeutic strategies in complex diseases - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Icapamespib In Vivo Experimental Protocols: A Detailed Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Icapamespib (also known as PU-HZ151 and PU-AD) is a selective, orally active, and blood-brain barrier-penetrant inhibitor of the epichaperome. The epichaperome is a complex of stress-related chaperone proteins, including Heat Shock Protein 90 (HSP90), that is preferentially formed in cancer cells and diseased neurons. By binding to a specific conformation of HSP90 within this complex, this compound induces the disassembly of the epichaperome, leading to the degradation of its client proteins.[1][2][3] This mechanism of action makes this compound a promising therapeutic candidate for various cancers, such as glioblastoma, and neurodegenerative diseases, including Alzheimer's disease.[1][4]

These application notes provide detailed protocols for key in vivo experiments to evaluate the efficacy, pharmacokinetics, and safety of this compound in preclinical models.

Data Presentation

Table 1: Preclinical Efficacy of this compound in a Glioblastoma Xenograft Model

| Animal Model | Cell Line | Treatment | Dosing Schedule | Route of Administration | Primary Endpoint | Result | Reference |

| Nude Mice | U87MG | This compound (10 mg/kg) | Twice a week for 3 weeks | Intravenous | Tumor Volume Reduction | 65% reduction compared to vehicle control | [1] |

Signaling Pathway

This compound targets the epichaperome, a network of chaperone proteins, with HSP90 being a key component. In diseased cells, HSP90 and other chaperones form stable, high-molecular-weight complexes that support the function of various oncogenic and neurotoxic proteins (client proteins). This compound binds to the ATP-binding pocket of HSP90 within the epichaperome, leading to its disassembly. This disruption results in the degradation of client proteins, such as EGFR and AKT, which are crucial for tumor cell survival and proliferation.[1][2]

Experimental Protocols

Glioblastoma Xenograft Model

This protocol describes the evaluation of this compound's anti-tumor efficacy in a subcutaneous U87MG glioblastoma xenograft model.

Materials:

-

U87MG human glioblastoma cell line

-

Female BALB/c nude mice (6-8 weeks old)

-

Matrigel (or similar basement membrane matrix)

-

Sterile PBS

-

This compound

-

Vehicle solution (e.g., sterile saline or as specified for the formulation)

-

Calipers

-

Syringes and needles for cell implantation and drug administration

Procedure:

-

Cell Culture: Culture U87MG cells in appropriate media until they reach 80-90% confluency.

-

Cell Preparation for Implantation: Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., ~100 mm³), measure the tumor dimensions with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Randomization and Treatment: When tumors reach the desired average size, randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound (e.g., 10 mg/kg) or vehicle to the respective groups via the desired route (e.g., intravenous injection) according to the specified schedule (e.g., twice a week for 3 weeks).[1]

-

Monitoring: Monitor animal health and body weight throughout the study.

-

Endpoint: At the end of the treatment period, or when tumors in the control group reach a predetermined size, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for client protein levels).

In Vivo Study in a Transgenic Mouse Model of Alzheimer's Disease

This protocol provides a general framework for evaluating the therapeutic potential of this compound in a transgenic mouse model of Alzheimer's disease (e.g., 5xFAD or APP/PS1).

Materials:

-

Transgenic Alzheimer's disease mouse model (e.g., 5xFAD) and wild-type littermates

-

This compound

-

Vehicle solution

-

Equipment for behavioral testing (e.g., Morris water maze, Y-maze)

-

Reagents and equipment for immunohistochemistry and ELISA (e.g., anti-Aβ antibodies)

Procedure:

-

Animal Selection and Grouping: Use age-matched transgenic and wild-type mice. Divide the transgenic mice into a treatment group (receiving this compound) and a control group (receiving vehicle). Include a wild-type control group.

-

Drug Administration: Administer this compound or vehicle to the respective groups. The route (e.g., oral gavage) and dosing schedule will need to be optimized based on pharmacokinetic data. A preclinical study in a Parkinson's disease mouse model used a dose of 6 mg/kg administered orally on a daily basis.[4]

-

Behavioral Testing: Conduct a battery of behavioral tests before, during, and after the treatment period to assess cognitive function.

-

Endpoint and Tissue Collection: At the end of the study, euthanize the animals and collect brain tissue.

-

Histopathological and Biochemical Analysis: Process the brain tissue for:

-

Immunohistochemical staining to quantify amyloid-beta (Aβ) plaques and neuroinflammation markers.

-

ELISA to measure the levels of soluble and insoluble Aβ.

-

Western blotting to assess levels of key signaling proteins.

-

Preclinical Pharmacokinetic Study

This protocol outlines a basic pharmacokinetic study in mice to determine key parameters of this compound.

Materials:

-

Male or female mice (e.g., C57BL/6)

-

This compound

-

Appropriate vehicle for the chosen route of administration

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

-

LC-MS/MS or other appropriate analytical instrumentation

Procedure:

-

Dosing: Administer a single dose of this compound to a cohort of mice via the intended clinical route (e.g., oral gavage) or intravenously to determine bioavailability. A preclinical study used an oral dose of 10 mg/kg in mice.[4]

-

Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

-

Plasma Preparation: Process the blood samples to obtain plasma.

-

Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method like LC-MS/MS.

-

Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).

Acute Intravenous Toxicity Study in Rodents

This protocol provides a general guideline for an acute toxicity study of this compound administered intravenously in rodents.

Materials:

-

Rats or mice of a single strain

-

This compound

-

Sterile vehicle for intravenous administration

-

Syringes and needles

Procedure:

-

Dose Selection: Select at least three dose levels based on preliminary range-finding studies. Include a vehicle control group.

-

Animal Dosing: Administer a single intravenous dose of this compound or vehicle to the animals.

-

Clinical Observations: Observe the animals for mortality, clinical signs of toxicity, and changes in behavior at regular intervals (e.g., immediately after dosing, and at 1, 4, and 24 hours) and then daily for 14 days.

-

Body Weight: Record the body weight of each animal before dosing and at least weekly thereafter.

-

Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.

-

Data Analysis: Analyze the data for any dose-related signs of toxicity, effects on body weight, and gross pathological changes. Determine the maximum tolerated dose (MTD) if possible.

Disclaimer: These protocols are intended as a general guide. Researchers should adapt them based on their specific experimental goals, available resources, and institutional animal care and use committee (IACUC) guidelines. Appropriate safety precautions should be taken when handling Icapamesp-ib and working with laboratory animals.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Epichaperomes: redefining chaperone biology and therapeutic strategies in complex diseases - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D5CB00010F [pubs.rsc.org]

- 3. Unraveling the Mechanism of Epichaperome Modulation by Zelavespib: Biochemical Insights on Target Occupancy and Extended Residence Time at the Site of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Safety, Tolerability and Pharmacokinetics of this compound, a Selective Epichaperome Inhibitor, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Icapamespib in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Icapamespib, also known as PU-HZ151, is a potent and selective, orally active inhibitor of epichaperomes assembled by Heat Shock Protein 90 (HSP90).[1] By non-covalently binding to HSP90 within these disease-specific complexes, this compound induces their disassembly, leading to the degradation of associated client proteins crucial for tumor cell survival and proliferation.[1] This targeted mechanism of action makes this compound a valuable tool for research in oncology and neurodegenerative diseases. These application notes provide detailed protocols for the use of this compound in cell culture experiments.

Mechanism of Action

This compound selectively targets the altered conformation of HSP90 found within epichaperomes, which are multi-protein complexes that are more prevalent in stressed or malignant cells compared to normal cells. This selectivity allows for the disruption of oncogenic signaling pathways while having a minimal effect on the normal chaperone functions of HSP90. The inhibition of epichaperome function by this compound leads to the proteasomal degradation of various HSP90 client proteins, including key drivers of cancer progression such as EGFR, AKT, and ERK.[1] This ultimately results in the induction of apoptosis and inhibition of cell proliferation in cancer cells.

References

Application Notes and Protocols for Western Blot Analysis Following Icapamespib Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Icapamespib (formerly PU-HZ151) is a potent and selective inhibitor of the 90-kDa heat shock protein (HSP90). HSP90 is a molecular chaperone crucial for the conformational maturation, stability, and activity of a wide range of "client" proteins, many of which are implicated in oncogenesis and neurodegenerative diseases.[1] this compound targets the epichaperome, a network of HSP90 and other chaperones that is particularly active in diseased cells, leading to the degradation of key client proteins and the disruption of aberrant signaling pathways.[2][3] This application note provides a detailed protocol for performing Western blot analysis to assess the pharmacodynamic effects of this compound treatment in a cellular context.

Principle of Action

This compound binds to the ATP-binding pocket in the N-terminus of HSP90, inhibiting its chaperone function. This leads to the misfolding and subsequent proteasomal degradation of HSP90 client proteins.[1] A hallmark of HSP90 inhibition is the compensatory upregulation of the 70-kDa heat shock protein (HSP70).[4] Therefore, Western blotting is an ideal method to monitor the efficacy of this compound by observing the degradation of specific HSP90 client proteins and the induction of HSP70.

Signaling Pathway Affected by this compound

This compound treatment disrupts multiple signaling pathways by promoting the degradation of key HSP90 client proteins. A primary example is the inhibition of the PI3K/Akt and MAPK/ERK pathways, which are critical for cell survival, proliferation, and differentiation.[5][6] By destabilizing client proteins such as Akt and Raf, this compound effectively blocks these pro-survival signals.

Caption: this compound inhibits HSP90, leading to client protein degradation and pathway disruption.

Experimental Workflow for Western Blot Analysis

The following diagram outlines the key steps for performing a Western blot analysis after this compound treatment.

Caption: Workflow for Western blot analysis after this compound treatment.

Detailed Experimental Protocol

Materials and Reagents

-

Cell Line: MDA-MB-468 (human breast cancer cell line) or other relevant cell line.

-

This compound: Prepare a stock solution in DMSO.

-

Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Assay: BCA Protein Assay Kit.

-

SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris) and running buffer.

-

Transfer Buffer: Standard Tris-Glycine transfer buffer with 20% methanol.

-

Membranes: Polyvinylidene difluoride (PVDF) membranes.

-

Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Primary Antibodies: See Table 2 for recommended antibodies and dilutions.

-

Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

-

Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

-

Wash Buffer: TBST.

Procedure

-

Cell Culture and Treatment:

-

Culture MDA-MB-468 cells in appropriate media until they reach 70-80% confluency.

-

Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1 µM) or vehicle (DMSO) for 24 hours.[4]

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize protein concentrations for all samples.

-

Prepare samples by adding Laemmli sample buffer and boiling for 5-10 minutes.

-

Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

-

Run the gel until the dye front reaches the bottom.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection and Analysis:

-

Incubate the membrane with ECL substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the intensity of the target protein to a loading control (e.g., β-actin).

-

Target Proteins for Analysis

The following table summarizes key proteins to analyze by Western blot following this compound treatment.

| Protein Category | Target Protein | Expected Change with this compound | Rationale |

| HSP90 Inhibition Marker | HSP70 | Increase | Compensatory upregulation in response to HSP90 inhibition.[4] |

| HSP90 Client Proteins | Akt (total) | Decrease | A key kinase in the PI3K signaling pathway, crucial for cell survival.[1][7] |

| p-Akt (Ser473) | Decrease | The activated form of Akt; its decrease indicates pathway inhibition. | |

| Erk1/2 (total) | No significant change | A key kinase in the MAPK signaling pathway. | |

| p-Erk1/2 (Thr202/Tyr204) | Decrease | The activated form of Erk; its decrease indicates pathway inhibition.[4] | |

| CDK4 | Decrease | A cyclin-dependent kinase involved in cell cycle progression.[1][7] | |

| Loading Control | β-actin | No change | Ensures equal protein loading across all lanes. |

Quantitative Data Summary

The following table presents representative quantitative data for changes in protein expression following treatment with an HSP90 inhibitor. Data is presented as fold change relative to the vehicle-treated control, normalized to β-actin.

| Treatment | HSP70 | p-Akt (Ser473) | p-Erk1/2 (Thr202/Tyr204) | CDK4 |

| Vehicle (DMSO) | 1.0 | 1.0 | 1.0 | 1.0 |

| This compound (0.1 µM) | 2.5 | 0.6 | 0.7 | 0.8 |

| This compound (0.5 µM) | 4.8 | 0.3 | 0.4 | 0.5 |

| This compound (1.0 µM) | 7.2 | 0.1 | 0.2 | 0.2 |

Note: The data in this table is illustrative and based on typical results observed with potent HSP90 inhibitors.[8] Actual fold changes may vary depending on the cell line and experimental conditions.

Recommended Primary Antibodies and Dilutions

| Antibody | Host Species | Recommended Dilution |

| HSP90 | Rabbit | 1:1000 |

| HSP70 | Rabbit | 1:1000[9] |

| Akt (total) | Rabbit | 1:1000[10] |

| p-Akt (Ser473) | Rabbit | 1:1000[1] |

| Erk1/2 (total) | Rabbit | 1:1000[11] |

| p-Erk1/2 (Thr202/Tyr204) | Rabbit | 1:1000 - 1:2000[12] |

| CDK4 | Mouse | 1:200 - 1:500[4] |

| β-actin | Mouse | 1:1000 - 1:10000[13] |

Troubleshooting

-

No or weak signal: Increase primary antibody concentration, increase incubation time, or check transfer efficiency.

-

High background: Decrease primary antibody concentration, increase washing times, or use a different blocking buffer (e.g., BSA instead of milk).

-

Non-specific bands: Ensure the use of a high-quality, specific primary antibody and optimize antibody dilution.

Conclusion

This application note provides a comprehensive guide for utilizing Western blot analysis to investigate the cellular effects of this compound. By monitoring the degradation of key HSP90 client proteins and the induction of HSP70, researchers can effectively assess the pharmacodynamic properties of this promising therapeutic agent. The detailed protocol and supporting information will aid in the generation of robust and reproducible data for research and drug development applications.

References

- 1. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]

- 2. Phospho-AKT (Ser473) Monoclonal Antibody (17F6.B11) (200-301-268) [thermofisher.com]

- 3. β-Actin Antibody | Cell Signaling Technology [cellsignal.com]

- 4. Anti-CDK4 Monoclonal Atlas Antibody [atlasantibodies.com]

- 5. atsbio.com [atsbio.com]

- 6. Anti-ERK1/2 antibody (GTX134462) | GeneTex [genetex.com]

- 7. Phospho-AKT (Ser473) antibody (28731-1-AP) | Proteintech [ptglab.com]

- 8. researchgate.net [researchgate.net]

- 9. HSP70 Antibody | Cell Signaling Technology [cellsignal.com]

- 10. Akt Antibody | Cell Signaling Technology [cellsignal.com]

- 11. p44/42 MAPK (Erk1/2) Antibody | Cell Signaling Technology [cellsignal.com]

- 12. bosterbio.com [bosterbio.com]

- 13. abpbio.com [abpbio.com]

Icapamespib (PU-AD) for Alzheimer's Disease Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Icapamespib, also known as PU-AD or PU-HZ151, is a potent, orally bioavailable, and central nervous system (CNS) penetrant inhibitor of the epichaperome.[1][2][3] The epichaperome is a pathologically assembled network of stress-related chaperone proteins, with Heat Shock Protein 90 (HSP90) as a central component, that is found in diseased cells, including neurons affected by Alzheimer's disease.[3][4][5] In contrast to the normal physiological chaperome, the epichaperome supports the stability and function of misfolded and aggregation-prone proteins, such as hyperphosphorylated tau, which are hallmarks of Alzheimer's disease.[5][6] this compound selectively binds to the ATP-binding pocket of HSP90 within the epichaperome, leading to its disassembly and the subsequent degradation of associated client proteins like pathogenic tau.[2][3] This targeted mechanism of action makes this compound a promising therapeutic candidate for neurodegenerative diseases.[7]

These application notes provide a comprehensive overview of the use of this compound in Alzheimer's disease research, including its mechanism of action, key quantitative data from preclinical and clinical studies, and detailed protocols for relevant in vitro and in vivo experiments.

Data Presentation

This compound In Vitro Efficacy and Preclinical Data

| Parameter | Value | Cell Line / Model | Reference |

| EC50 for Epichaperomes | 5 nM | MDA-MB-468 cell homogenates | [2] |

| Binding Affinity | Higher than PU-H71 (EC50 of 11 nM) | MDA-MB-468 cell homogenates | [2] |

| Effect on Tau (p-tau) | Dramatic reduction in p-tau (S396/S404 and S202/T205) | Htau mice treated with an HSP90 inhibitor | [1] |

| Effect on HSP90 Client Proteins | Decreased levels of EGFR and AKT | Human glioblastoma U87MG nude mouse model | [2] |

| Effect on Cell Viability | Significant reduction at 0.1-1 µM (24h) | MDA-MB-468 cells | [2] |

This compound Phase 1 Clinical Trial Data (Healthy Volunteers)

| Parameter | Dosing Regimen | Population | Key Findings | Reference |

| Safety and Tolerability | Single doses (10, 20, 30 mg) and multiple doses (20, 30 mg daily for 7 days) | Healthy non-elderly and elderly subjects | Generally safe and well-tolerated. Mild treatment-emergent adverse events, with headache being the most common. | [7][8] |

| Pharmacokinetics (Tmax) | Single and multiple ascending doses | Healthy non-elderly and elderly subjects | Median time to maximum plasma concentration ranged from 1.00 to 2.00 hours. | [7][8] |

| Pharmacokinetics (Exposure) | Single and multiple ascending doses | Healthy non-elderly and elderly subjects | Dose-proportional exposure. Exposure was 50% higher in elderly subjects but well-tolerated. | [7][8] |

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action in Alzheimer's Disease

Caption: Mechanism of this compound in Alzheimer's Disease.

Downstream Signaling of this compound-Mediated Epichaperome Disassembly

Caption: Downstream signaling effects of this compound.

Experimental Workflow for Assessing this compound Efficacy

Caption: Workflow for evaluating this compound.

Experimental Protocols

Protocol 1: In Vitro Cell Viability (MTT) Assay

This protocol is for assessing the effect of this compound on the viability of neuronal cell lines (e.g., SH-SY5Y neuroblastoma cells).

Materials:

-

SH-SY5Y cells

-

Complete growth medium (e.g., DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (for dissolving formazan crystals)

-

96-well plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

This compound Treatment: Prepare serial dilutions of this compound in complete growth medium from the stock solution. Remove the old medium from the wells and add 100 µL of the this compound dilutions (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO) and a no-treatment control. Incubate for the desired time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Incubation: Incubate the plate for 4 hours at 37°C in the dark.

-

Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control (untreated or vehicle-treated cells).

Protocol 2: Western Blot Analysis of Tau Phosphorylation

This protocol is for determining the effect of this compound on the phosphorylation of tau in neuronal cells.

Materials:

-

Neuronal cells (e.g., primary neurons or SH-SY5Y)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Anti-phospho-tau (specific to phosphorylation sites, e.g., pS396, pS202/T205)

-

Anti-total-tau

-

Anti-GAPDH or β-actin (loading control)

-

-

HRP-conjugated secondary antibodies

-

ECL substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound as described in Protocol 1. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-p-tau, anti-total-tau, and anti-loading control) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.

-

Data Analysis: Quantify the band intensities using image analysis software. Normalize the phosphorylated tau levels to total tau and the loading control.

Protocol 3: Immunoprecipitation-Mass Spectrometry (IP-MS) for Epichaperome Analysis

This protocol is for identifying the components of the epichaperome that are affected by this compound treatment.

Materials:

-

Neuronal cells or brain tissue lysates

-

This compound

-

IP lysis buffer

-

Anti-HSP90 antibody or other epichaperome component antibody

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Mass spectrometer

Procedure:

-

Lysate Preparation: Prepare cell or tissue lysates in a non-denaturing IP lysis buffer.

-